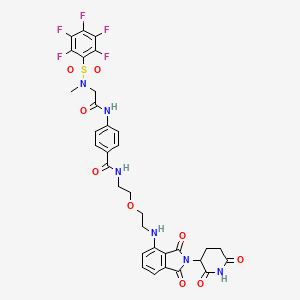

PROTAC STAT3 degrader-3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C33H29F5N6O9S |

|---|---|

分子量 |

780.7 g/mol |

IUPAC名 |

N-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]-4-[[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzamide |

InChI |

InChI=1S/C33H29F5N6O9S/c1-43(54(51,52)29-27(37)25(35)24(34)26(36)28(29)38)15-22(46)41-17-7-5-16(6-8-17)30(47)40-12-14-53-13-11-39-19-4-2-3-18-23(19)33(50)44(32(18)49)20-9-10-21(45)42-31(20)48/h2-8,20,39H,9-15H2,1H3,(H,40,47)(H,41,46)(H,42,45,48) |

InChIキー |

ZFSLFNCAKCNWGO-UHFFFAOYSA-N |

正規SMILES |

CN(CC(=O)NC1=CC=C(C=C1)C(=O)NCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)S(=O)(=O)C5=C(C(=C(C(=C5F)F)F)F)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC STAT3 Degraders

Audience: Researchers, scientists, and drug development professionals.

Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Its persistent activation is a hallmark of many cancers, making it a highly attractive therapeutic target.[2][3] While traditional small-molecule inhibitors have been developed, they often face challenges with efficacy and resistance.[3] Proteolysis-targeting chimera (PROTAC) technology offers a revolutionary alternative, moving beyond inhibition to induce the selective degradation of target proteins.[4][5] This guide provides a detailed examination of the mechanism of action of PROTAC STAT3 degraders, using the well-characterized molecule SD-36 as a primary example.[6][7]

The Canonical STAT3 Signaling Pathway

The Janus kinase (JAK)-STAT pathway is the most common route for STAT3 activation.[8] The process begins when a cytokine or growth factor binds to its corresponding cell-surface receptor, leading to the phosphorylation and activation of receptor-associated JAKs.[2] These activated JAKs then recruit and phosphorylate STAT3 monomers on a specific tyrosine residue (Tyr705).[6][8] This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[9][10] The activated STAT3 dimer then translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription to influence cell survival, proliferation, and angiogenesis.[8][9]

Core Mechanism of PROTAC STAT3 Degraders

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[11] Instead of merely inhibiting the target protein, a PROTAC hijacks the cell's own ubiquitin-proteasome system (UPS) to induce the target's destruction.[5][12]

The specific STAT3 degrader, SD-36 , exemplifies this mechanism. It is composed of the STAT3 inhibitor SI-109, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[13]

The mechanism proceeds through the following key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to STAT3 (via its STAT3-binding moiety) and an E3 ligase, such as CRBN (via its E3-recruiting moiety).[14][15] This brings STAT3 and the E3 ligase into close proximity, forming a key ternary complex (STAT3-PROTAC-E3 Ligase).[4]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the STAT3 protein.[12][15]

-

Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain acts as a tag, marking the STAT3 protein for recognition and subsequent degradation by the 26S proteasome.[5][11]

-

Catalytic Cycle : After the degradation of the target protein, the PROTAC molecule is released and can engage another STAT3 protein, enabling a new cycle of degradation.[5][14] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[15]

Quantitative Data Summary

The efficacy of PROTAC STAT3 degraders can be quantified through various metrics, including binding affinity to the target and E3 ligase, and the potency of degradation in cellular assays. The tables below summarize key data for the STAT3 degrader SD-36 and its parent STAT3 inhibitor, SI-109.

Table 1: Binding Affinity and Inhibitory Activity

| Compound | Target | Assay Type | Value | Reference(s) |

| SI-109 | STAT3 SH2 Domain | Binding Affinity (Ki) | 9 nM | [16][17][18][19] |

| STAT3 | Transcriptional Activity (IC50) | 3 µM | [17][18][19][20] | |

| SD-36 | STAT3 | Binding Affinity (Kd) | ~50 nM | [6][13][21] |

| STAT1 | Binding Affinity (Kd) | 1-2 µM | [6] | |

| STAT4 | Binding Affinity (Kd) | 1-2 µM | [6] |

Table 2: Cellular Degradation and Proliferation Inhibition

| Compound | Metric | Cell Line | Value | Reference(s) |

| SD-36 | STAT3 Degradation (DC50) | MOLM-16 | 0.06 µM | [22] |

| STAT3 Transcriptional Activity (IC50) | Luciferase Reporter Assay | 10 nM | [13][21] | |

| Growth Inhibition (IC50) | MOLM-16 | 35 nM | [17] | |

| Growth Inhibition (IC50) | Various Leukemia/Lymphoma lines | < 2 µM | [13][21] |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. IC50 is the half-maximal inhibitory concentration. DC50 is the half-maximal degradation concentration.

Key Experimental Protocols and Workflow

Verifying the mechanism of a PROTAC degrader involves a series of specific assays to confirm target engagement, ternary complex formation, ubiquitination, and downstream functional effects.

Protocol 1: Western Blot for STAT3 Degradation

This protocol is used to quantify the reduction in STAT3 protein levels following treatment with the PROTAC.

-

Cell Culture and Treatment : Seed cancer cells (e.g., MOLM-16, SU-DHL-1) in 6-well plates.[23] Once they reach 70-80% confluency, treat them with varying concentrations of the STAT3 PROTAC (e.g., 0.1 nM to 5 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for total STAT3 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the reduction in STAT3 levels relative to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex

This assay confirms the physical interaction between STAT3, the PROTAC, and the E3 ligase.

-

Cell Treatment and Lysis : Treat cells with the PROTAC degrader (and controls) for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing : Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation : Incubate the pre-cleared lysate with an antibody against either STAT3 or the E3 ligase (e.g., anti-CRBN) overnight at 4°C. An isotype-matched IgG should be used as a negative control.

-

Immune Complex Capture : Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing : Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against each component of the expected ternary complex (e.g., blot for CRBN if you pulled down with anti-STAT3, and vice-versa). The presence of all components in the eluate confirms the formation of the complex.

Protocol 3: Cell Viability Assay

This assay measures the functional consequence of STAT3 degradation on cancer cell proliferation and survival.

-

Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

Compound Treatment : Treat the cells with a serial dilution of the STAT3 PROTAC, the corresponding inhibitor (e.g., SI-109), and a vehicle control.

-

Incubation : Incubate the plate for a period relevant to cell doubling time (e.g., 72-96 hours) under standard cell culture conditions.

-

Luminometry Reading : Add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Data Analysis : Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus log[concentration]. Use non-linear regression to calculate the IC50 value, representing the concentration at which cell growth is inhibited by 50%.

Conclusion

PROTAC technology represents a paradigm shift in targeting disease-causing proteins like STAT3. By co-opting the cell's natural protein disposal machinery, PROTACs achieve the actual elimination of the target protein rather than just its temporary inhibition.[4][11] This "event-driven" pharmacology leads to a more profound and sustained downstream effect compared to traditional occupancy-driven inhibitors.[15] As demonstrated by potent and selective degraders like SD-36, this strategy can overcome the limitations of conventional inhibitors, offering exceptional selectivity and achieving robust anti-tumor activity in preclinical models.[6][23] The continued development of PROTAC STAT3 degraders holds significant promise as a powerful therapeutic strategy for cancers and other diseases driven by aberrant STAT3 signaling.

References

- 1. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 2. acrobiosystems.com [acrobiosystems.com]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. revvity.com [revvity.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. PROTAC STAT3 degrader-3 | Benchchem [benchchem.com]

- 16. SI-109 | STAT3 inhibitor | Probechem Biochemicals [probechem.com]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medkoo.com [medkoo.com]

- 20. lumen.luc.edu [lumen.luc.edu]

- 21. medkoo.com [medkoo.com]

- 22. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of STAT3 in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal cytoplasmic transcription factor that acts as a central node in a multitude of cellular processes critical for cancer development and progression. Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, in a vast array of human cancers, STAT3 is constitutively activated, driving the expression of genes involved in cell proliferation, survival, invasion, angiogenesis, and immune evasion.[1][2] This persistent activation makes STAT3 an attractive and well-validated target for novel cancer therapies. This technical guide provides an in-depth overview of the core STAT3 signaling pathways in cancer, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core STAT3 Signaling Pathways in Cancer

STAT3 signaling can be broadly categorized into canonical and non-canonical pathways, both of which are frequently dysregulated in cancer.

Canonical STAT3 Signaling Pathway

The canonical STAT3 pathway is the most well-characterized activation mechanism. It is typically initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their cognate receptors on the cell surface. This ligand-receptor interaction leads to the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src. The activated kinases then phosphorylate STAT3 on a critical tyrosine residue, Tyr705.[1] This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal SH2 domain interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby modulating their transcription.[1]

Canonical STAT3 Signaling Pathway.

Non-Canonical STAT3 Signaling Pathways

In addition to the canonical tyrosine phosphorylation, STAT3 activity is also regulated by other post-translational modifications, leading to non-canonical signaling. One of the most significant is the phosphorylation of a serine residue at position 727 (Ser727) within the C-terminal transactivation domain. This serine phosphorylation can be mediated by various kinases, including MAPKs, and is often associated with enhanced transcriptional activity of STAT3. Furthermore, unphosphorylated STAT3 can also shuttle to the nucleus and regulate gene expression, sometimes in complex with other transcription factors like NF-κB. Another non-canonical modification is the acetylation of STAT3 at lysine (B10760008) 685 (K685), which can induce STAT3 dimerization and transcriptional activity independently of tyrosine phosphorylation.

Non-Canonical STAT3 Signaling Mechanisms.

STAT3 Downstream Target Genes and Their Role in Cancer Hallmarks

Constitutively active STAT3 drives the expression of a wide range of genes that are integral to the initiation and progression of cancer. These target genes contribute to various cancer hallmarks:

-

Proliferation and Cell Cycle Progression: STAT3 promotes uncontrolled cell growth by upregulating the expression of key cell cycle regulators such as Cyclin D1 and the proto-oncogene c-Myc.

-

Survival and Evasion of Apoptosis: STAT3 enhances cancer cell survival by inducing the expression of anti-apoptotic proteins, including Bcl-xL, Bcl-2, and Survivin.

-

Angiogenesis: To fuel tumor growth, STAT3 promotes the formation of new blood vessels by upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

-

Invasion and Metastasis: STAT3 facilitates cancer cell invasion and metastasis by increasing the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the extracellular matrix.

-

Immune Evasion: STAT3 plays a crucial role in creating an immunosuppressive tumor microenvironment. It can upregulate the expression of immunosuppressive cytokines like IL-10 and downregulate the expression of molecules required for immune recognition.

STAT3 Downstream Target Genes and Their Contribution to Cancer Hallmarks.

Quantitative Data on STAT3 in Cancer

The following tables summarize key quantitative data related to the expression of STAT3 in various cancers and the efficacy of representative STAT3 inhibitors.

Table 1: Prognostic Significance of STAT3 Expression in Solid Tumors

| Cancer Type | Association of High STAT3 Expression with Overall Survival (OS) | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | Reference |

| Gastric Cancer | Poor Prognosis | OR = 2.06 (1.57-2.71) for 3-year OS | [3] |

| Lung Cancer | Poor Prognosis | OR = 2.06 (1.57-2.71) for 3-year OS | [3] |

| Gliomas | Poor Prognosis | OR = 2.06 (1.57-2.71) for 3-year OS | [3] |

| Hepatic Cancer | Poor Prognosis | OR = 2.06 (1.57-2.71) for 3-year OS | [3] |

| Osteosarcoma | Poor Prognosis | OR = 2.06 (1.57-2.71) for 3-year OS | [3] |

| Prostate Cancer | Poor Prognosis | OR = 2.06 (1.57-2.71) for 3-year OS | [3] |

| Pancreatic Cancer | Poor Prognosis | OR = 2.06 (1.57-2.71) for 3-year OS | [3] |

| Breast Cancer | Better Prognosis | - | [3] |

| Colorectal Cancer | Higher Mortality | HR = 1.61 (1.11-2.34) | [4] |

Table 2: IC50 Values of Representative STAT3 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| LLL12 | MDA-MB-231 (Breast) | 0.16 | [5] |

| LLL12 | SK-BR-3 (Breast) | 3.09 | [5] |

| LLL12 | PANC-1 (Pancreatic) | 1.25 | [5] |

| LLL12 | HPAC (Pancreatic) | 0.89 | [5] |

| LLL12 | U87 (Glioblastoma) | 0.45 | [5] |

| LLL12 | U373 (Glioblastoma) | 0.23 | [5] |

| S3I-201 | MDA-MB-231 (Breast) | >10 | [5] |

| WP1066 | MDA-MB-231 (Breast) | >10 | [5] |

Detailed Methodologies for Key Experiments

This section provides detailed protocols for essential experiments used to investigate STAT3 signaling in cancer research.

Western Blot for Detecting Phosphorylated STAT3

Objective: To detect and quantify the levels of total and phosphorylated STAT3 (p-STAT3) in cancer cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) and Mouse anti-STAT3.

-

HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP and Goat anti-mouse IgG-HRP.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Wash cultured cancer cells with ice-cold PBS and lyse them with lysis buffer.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[6]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[7]

-

Stripping and Re-probing: To determine total STAT3 levels, the membrane can be stripped of the p-STAT3 antibodies and re-probed with an antibody against total STAT3, followed by the corresponding secondary antibody and detection. A loading control, such as β-actin, should also be probed to ensure equal protein loading.[7]

Chromatin Immunoprecipitation (ChIP) of STAT3

Objective: To identify the genomic regions to which STAT3 binds in cancer cells.

Materials:

-

Formaldehyde (B43269) for cross-linking.

-

Lysis buffer.

-

Sonication or enzymatic digestion reagents to shear chromatin.

-

STAT3 antibody for immunoprecipitation.

-

Control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Primers for qPCR analysis of target gene promoters.

Procedure:

-

Cross-linking: Treat cancer cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for STAT3 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative STAT3 target genes.[8]

STAT3 Reporter Gene Assay

Objective: To measure the transcriptional activity of STAT3 in response to stimuli or inhibitors.

Materials:

-

Cancer cell line (e.g., HEK293).

-

STAT3 reporter plasmid (containing a luciferase gene driven by a STAT3-responsive promoter).

-

Control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Transfection reagent.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.[9]

-

Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent.[9]

-

Treatment: After 24 hours, treat the cells with the desired stimuli (e.g., IL-6) or STAT3 inhibitors for a specified duration.[9]

-

Cell Lysis: Lyse the cells according to the luciferase assay system protocol.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.[10]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting ratio reflects the transcriptional activity of STAT3.[10]

This in-depth guide provides a solid foundation for understanding the critical role of STAT3 in cancer cell signaling. The provided quantitative data, detailed experimental protocols, and clear visual representations of the signaling pathways are intended to be valuable resources for researchers and professionals dedicated to advancing cancer biology and developing novel therapeutic interventions targeting the STAT3 pathway.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jebms.org [jebms.org]

- 3. Prognostic role of STAT3 in solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 Expression, Molecular Features, Inflammation Patterns and Prognosis in a Database of 724 Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Rhapontigenin Suppresses Leptin-Induced Vasculogenic Mimicry by Inhibiting STAT3-Aquaporin-1 Axis in TNBC Cells [mdpi.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. biocompare.com [biocompare.com]

The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from simple inhibition to targeted elimination of disease-causing proteins. By co-opting the cell's natural protein disposal machinery, PROTACs offer the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data for prominent PROTAC molecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and apply this transformative technology.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs physically remove the protein by hijacking the body's own cellular waste disposal system, the Ubiquitin-Proteasome System (UPS).[1][2]

First conceptualized in the late 1990s and demonstrated in 2001 by the laboratories of Craig Crews and Raymond Deshaies, interest in PROTACs has surged in recent years with the development of more potent and cell-permeable molecules.[1] This technology holds immense promise for treating a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections, by targeting proteins that have been historically difficult to drug with conventional approaches.[3][4]

A PROTAC molecule is comprised of three key components:

-

A ligand for the protein of interest (POI): This "warhead" binds specifically to the target protein that is to be degraded.

-

A ligand for an E3 ubiquitin ligase: This component recruits a specific E3 ubiquitin ligase, a key enzyme in the UPS.

-

A chemical linker: This flexible chain connects the POI ligand and the E3 ligase ligand, bringing the target protein and the E3 ligase into close proximity.[3][4]

The unique mechanism of action of PROTACs offers several advantages over traditional inhibitors:

-

Catalytic activity: A single PROTAC molecule can mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect at lower doses.[5]

-

Targeting the "undruggable" proteome: PROTACs do not require binding to an active site to exert their effect, opening up a vast array of previously inaccessible protein targets, such as scaffolding proteins and transcription factors.[5][6]

-

Overcoming drug resistance: By degrading the entire target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the active site of the target protein, a common issue with traditional inhibitors.[5]

-

Improved selectivity: The requirement for the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase can lead to enhanced selectivity compared to the individual ligands alone.[7]

The PROTAC Mechanism of Action: A Step-by-Step Guide

The core function of a PROTAC is to induce the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity-induced event triggers a cascade of enzymatic reactions that ultimately leads to the degradation of the POI by the proteasome. The process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a POI-PROTAC-E3 ligase ternary complex.[3][4]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.[8]

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[3][4] The proteasome unfolds and degrades the tagged protein into small peptides.

-

PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, thus acting catalytically to induce further rounds of degradation.[3][9]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity for the target protein and the E3 ligase, its ability to promote the formation of a stable ternary complex, and its efficiency in inducing protein degradation. The following tables summarize key quantitative data for several well-characterized and clinically relevant PROTACs.

Table 1: In Vitro Degradation Potency of Selected PROTACs

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| MZ1 | BRD4 | VHL | HeLa | < 100 | > 90 | [5] |

| BRD4 | VHL | H661 | 8 | > 90 | [10][11] | |

| BRD4 | VHL | H838 | 23 | > 90 | [10][11] | |

| dBET1 | BRD4 | CRBN | MDA-MB-231 | 430 | > 90 | [12][13] |

| BRD4 | CRBN | 22Rv1 | ~100 | > 90 | [14] | |

| BRD4 | CRBN | MV4;11 | 140 | > 90 | [12] |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities and Cooperativity of MZ1

| Binding Interaction | Method | Kd (nM) | Cooperativity (α) | Reference(s) |

| MZ1 to BRD4 (BD2) | ITC | 15 | - | [3] |

| MZ1 to VCB Complex | ITC | 66 | - | [3] |

| Ternary Complex (BRD4BD2::MZ1::VCB) | ITC | 3.7 | ~18 | [3] |

Kd: Dissociation constant, a measure of binding affinity (lower value indicates stronger binding). VCB Complex: von Hippel-Lindau E3 ligase complex with Elongin C and Elongin B. Cooperativity (α): A measure of how the binding of one component affects the binding of the other. α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

Table 3: Clinical Trial Data for ARV-110 and ARV-471

| PROTAC | Target | Indication | Phase | Key Findings | Reference(s) |

| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1/2 | Demonstrated clinical activity in heavily pretreated patients, particularly those with AR T878 and/or H875 mutations. At the recommended Phase 2 dose (420 mg QD), the most common treatment-related adverse events were nausea, fatigue, and vomiting. | [6][15] |

| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | ER+/HER2- Advanced or Metastatic Breast Cancer | Phase 2 (VERITAC) & Phase 3 (VERITAC-2) | Showed a clinical benefit rate of 38% in all evaluable patients and 51.2% in patients with mutant ESR1 tumors in the Phase 2 trial. The Phase 3 trial demonstrated a significant improvement in progression-free survival in patients with ESR1-mutant tumors. The tolerability profile was favorable. | [1][4][9] |

Experimental Protocols for PROTAC Characterization

A rigorous and multi-faceted experimental approach is crucial for the successful development and characterization of PROTACs. The following section provides detailed methodologies for key in vitro and cellular assays.

Assessment of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.

ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol for Ternary Complex Characterization by ITC:

-

Protein and PROTAC Preparation:

-

Purify the target protein (or its ligand-binding domain) and the E3 ligase complex (e.g., VCB complex) to >95% purity.

-

Prepare stock solutions of the proteins and the PROTAC in a matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Accurately determine the concentrations of all components.

-

-

Binary Binding Experiments:

-

PROTAC to Target Protein: Titrate the PROTAC (e.g., 100-200 µM in the syringe) into the target protein (e.g., 10-20 µM in the cell).

-

PROTAC to E3 Ligase: Titrate the PROTAC (e.g., 100-200 µM in the syringe) into the E3 ligase complex (e.g., 10-20 µM in the cell).

-

-

Ternary Complex Binding Experiment:

-

Prepare a solution of the E3 ligase complex (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.

-

Titrate the PROTAC (at a concentration 10-20 times higher than the E3 ligase) from the syringe into the pre-formed E3 ligase-target protein complex.

-

-

Data Analysis:

-

Analyze the titration data using the instrument's software to determine the binding affinity (Kd) for each interaction.

-

Calculate the cooperativity factor (α) using the formula: α = Kd (PROTAC to E3 ligase) / Kd (PROTAC to E3 ligase in the presence of the target protein).

-

In Vitro Ubiquitination Assay

This biochemical assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.

Protocol for In Vitro Ubiquitination Assay:

-

Reagents:

-

Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.

-

Purified target protein (POI).

-

Ubiquitin.

-

ATP.

-

PROTAC stock solution in DMSO.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

-

Reaction Setup (for a 25 µL reaction):

-

On ice, prepare a master mix containing the reaction buffer, ATP (final concentration 5 mM), E1 enzyme (final concentration 50 nM), E2 enzyme (final concentration 250 nM), Ubiquitin (final concentration ~8 µM), and the POI (final concentration 250 nM).

-

In separate tubes, add the master mix.

-

Add the E3 ligase complex (final concentration 100 nM).

-

Add the PROTAC at the desired final concentration (e.g., 10 µM) or DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species.

-

Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard and widely used method to quantify the reduction in target protein levels in cells treated with a PROTAC.

Protocol for Western Blot Analysis of Protein Degradation:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) in each experiment.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

-

Global Proteomics for Off-Target Analysis

To assess the selectivity of a PROTAC and identify potential off-target effects, a global proteomics approach, such as Tandem Mass Tag (TMT) based quantitative mass spectrometry, is employed.

Protocol for TMT-Based Quantitative Proteomics:

-

Sample Preparation:

-

Treat cells with the PROTAC at a concentration that gives maximal target degradation and a vehicle control.

-

Harvest the cells, lyse them, and digest the proteins into peptides with trypsin.

-

-

TMT Labeling:

-

Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.

-

-

Sample Pooling and Fractionation:

-

Combine the labeled peptide samples in equal amounts.

-

Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use specialized software to identify and quantify thousands of proteins across all samples.

-

Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control. These are potential off-targets and should be validated by orthogonal methods like Western blotting.

-

Conclusion and Future Directions

PROTAC technology has ushered in a new era of drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. The ability to induce degradation catalytically, target previously undruggable proteins, and overcome drug resistance highlights the immense therapeutic potential of this approach. The successful progression of PROTACs like ARV-110 and ARV-471 into clinical trials further validates the promise of this technology.

The continued development of PROTACs will focus on several key areas:

-

Expansion of the E3 Ligase Toolbox: The majority of current PROTACs utilize a limited number of E3 ligases, primarily VHL and Cereblon. Identifying and validating new E3 ligase ligands will expand the scope of PROTACs and potentially enable tissue-specific protein degradation.

-

Improved Drug-like Properties: Due to their larger size, PROTACs can face challenges with cell permeability and oral bioavailability. Ongoing medicinal chemistry efforts are focused on designing smaller, more drug-like PROTACs with improved pharmacokinetic properties.

-

Understanding and Mitigating Off-Target Effects: A thorough understanding of the selectivity of PROTACs is crucial for their safe and effective clinical use. Advanced proteomics and cellular assays will continue to play a critical role in identifying and minimizing off-target degradation.

As our understanding of the intricacies of the ubiquitin-proteasome system and the principles of PROTAC design continues to grow, we can expect to see the development of even more potent, selective, and effective protein-degrading therapeutics for a wide range of human diseases. This technical guide provides a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]

- 6. PROTAC-DB [cadd.zju.edu.cn]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of PROTAC STAT3 Degraders

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) governing the efficacy of Proteolysis Targeting Chimera (PROTAC) degraders targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Given that "PROTAC STAT3 degrader-3" is a general descriptor, this document focuses on the core principles of STAT3 degrader design and summarizes data from well-characterized molecules described in the scientific literature.

Introduction: Targeting STAT3 with PROTAC Technology

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] Its persistent activation is a hallmark of many human cancers, making it an attractive therapeutic target.[3][4][5] However, developing effective small-molecule inhibitors has been challenging.

PROTAC technology offers an alternative therapeutic strategy by hijacking the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6][7][8] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][9] This assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[10][11]

The STAT3 Signaling Pathway

Under normal physiological conditions, the activation of STAT3 is tightly controlled. The canonical JAK-STAT pathway is the most common mechanism.[1] Upon stimulation by cytokines or growth factors (e.g., IL-6), receptor-associated Janus kinases (JAKs) phosphorylate the STAT3 monomers.[12] These phosphorylated STAT3 proteins then form homodimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in cell growth and survival.[1][12]

PROTAC Mechanism of Action for STAT3 Degradation

STAT3-targeting PROTACs function by inducing the formation of a ternary complex between STAT3 and an E3 ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[13] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to STAT3, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple STAT3 proteins.[10][11]

Structure-Activity Relationship (SAR) of STAT3 Degraders

The efficacy of a STAT3 PROTAC is a complex interplay between its three components. The following sections dissect the SAR of each part based on published data for potent degraders like SD-36, SDL-1, and S3D5.[4][14][15]

STAT3-Binding Ligand (Warhead)

The choice of the warhead is critical for target engagement and selectivity. Several STAT3 inhibitors have been successfully adapted as warheads for PROTACs.

-

SI-109: A potent inhibitor of the STAT3 SH2 domain, used as the warhead for the highly selective degrader SD-36 .[4][5] While SI-109 itself has modest cellular activity, its incorporation into a PROTAC transforms it into a highly potent degrader.[16]

-

S3I-201: A well-known STAT3 inhibitor used to develop the degrader SDL-1 , which shows potent anti-proliferative activity in gastric cancer cells.[14][17]

-

BP-1-102: This STAT3 inhibitor was used as the warhead for the degrader S3D5 , which effectively degrades STAT3 in hepatocellular carcinoma cells with a DC₅₀ of 110 nM.[15][18]

Selectivity is a key advantage of the PROTAC approach. For instance, SD-36 selectively degrades STAT3 over other highly homologous STAT family members, a feat that is difficult to achieve with inhibitors alone.[16][19]

E3 Ligase Ligand

The most commonly used E3 ligase ligands in STAT3 PROTACs are derivatives of thalidomide, such as pomalidomide or lenalidomide , which recruit the CRBN E3 ligase.[13][14] The choice of E3 ligase can influence degrader efficiency, cell-type specificity, and potential off-target effects.

Linker

The linker is not merely a spacer but plays a crucial role in optimizing the orientation and stability of the ternary complex. Its length, composition, and attachment points are critical determinants of degradation efficiency.

Studies on the STAT3 degrader SD-36 and its analogues systematically explored the effect of linker length. A series of degraders were synthesized by connecting the STAT3 binder (SI-109) to a cereblon ligand via PEG-based linkers of varying lengths.[4]

Table 1: Effect of Linker Length on STAT3 Degradation (SD-36 Series)

| Compound | Linker Structure (n=PEG units) | DC₅₀ (STAT3, μM) in Molm-16 cells (4h) |

|---|---|---|

| 12 | n=2 | 2.63 |

| 13 | n=3 | 0.26 |

| SD-36 (14) | n=4 | 0.06 |

| 15 | n=5 | 0.09 |

| 16 | n=6 | 0.15 |

(Data sourced from Bai L, et al. Cancer Cell. 2019.)[4][16]

This data clearly demonstrates that a PEG linker with four repeating units provides the optimal length for potent STAT3 degradation in this series, highlighting a "linker-dependent" degradation profile. Both shorter and longer linkers resulted in a significant loss of potency.[4]

Experimental Protocols and Evaluation Workflow

The discovery and validation of a STAT3 PROTAC involves a series of well-defined experiments to assess its synthesis, binding, degradation efficacy, and biological effect.

Experimental Workflow

The typical workflow for developing a STAT3 degrader follows a logical progression from chemical design to in vivo validation.

Detailed Methodologies

A. Western Blot for STAT3 Degradation

-

Cell Culture and Treatment: Plate cancer cells with high STAT3 expression (e.g., Molm-16, HepG2) at a density of 1x10⁶ cells/well in a 6-well plate.[4][15] Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC degrader or DMSO (vehicle control) for a specified time (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against STAT3 (and p-STAT3, other STATs for selectivity) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control and normalized to the vehicle-treated sample to determine DC₅₀ values.

B. Cell Viability Assay (CCK-8 or MTT)

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the STAT3 degrader for 72 hours.

-

Reagent Incubation: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 490 nm.

-

Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

C. Rescue Experiments (Mechanism of Action) To confirm that degradation is dependent on the ternary complex and the proteasome, rescue experiments are performed.[15]

-

Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the STAT3 PROTAC.

-

Competitive Antagonism: Pre-treat cells with an excess of the free STAT3 inhibitor (warhead) or the free E3 ligase ligand (e.g., pomalidomide) to competitively block the formation of the ternary complex before adding the PROTAC.

-

Analysis: Assess STAT3 protein levels via Western blot. Successful rescue (i.e., prevention of degradation) confirms the intended mechanism of action.

Conclusion

The development of potent and selective STAT3 PROTAC degraders represents a promising therapeutic strategy for cancers characterized by STAT3 hyperactivation. The structure-activity relationship is a delicate balance between the warhead's affinity, the E3 ligase ligand, and, critically, the linker's length and composition. As demonstrated by molecules like SD-36, optimizing the linker is essential for achieving picomolar to nanomolar degradation potency.[4] Future research will likely focus on exploring novel warheads, recruiting different E3 ligases to tune cell specificity, and further refining linker chemistry to produce next-generation degraders with superior drug-like properties.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 3. acrobiosystems.com [acrobiosystems.com]

- 4. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. revvity.com [revvity.com]

- 12. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 13. This compound | Benchchem [benchchem.com]

- 14. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a potent and selective PROTAC degrader for STAT3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. cancer-research-network.com [cancer-research-network.com]

The Central Role of STAT3 in Immunity: A Technical Guide for Researchers

An In-depth Examination of STAT3 Signaling, its Function in Immune Cells, and its Implications for Disease and Drug Development

Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that integrates signals from a multitude of cytokines and growth factors, playing a critical and complex role in the regulation of the immune system. Its functions are multifaceted, extending from the initial innate immune responses to the nuanced orchestration of adaptive immunity. Dysregulation of STAT3 signaling is a hallmark of various pathologies, including autoimmune diseases and cancer, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological functions of STAT3 in immunity, tailored for researchers, scientists, and drug development professionals. It delves into the core signaling pathways, the protein's diverse roles in different immune cell lineages, and its involvement in disease pathogenesis. This document summarizes key quantitative data, provides detailed experimental protocols for studying STAT3, and visualizes complex pathways and workflows to facilitate a deeper understanding of this critical immune regulator.

Introduction to STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a member of the STAT family of latent cytoplasmic transcription factors.[1] In its inactive state, STAT3 resides in the cytoplasm.[2] Upon activation by a wide array of cytokines, growth factors, and hormones, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent modulation of target gene expression.[3][4] These target genes are integral to a vast range of cellular processes, including proliferation, survival, differentiation, and inflammation.[3]

The role of STAT3 in the immune system is particularly complex, exhibiting both pro-inflammatory and anti-inflammatory functions depending on the cellular context and the activating signal. It is a key regulator of both innate and adaptive immunity, influencing the development, differentiation, and function of a wide spectrum of immune cells.[5][6] Consequently, both loss-of-function and gain-of-function mutations in the STAT3 gene lead to severe immunodeficiency and autoimmune disorders, highlighting its critical role in maintaining immune homeostasis.[6][7] Furthermore, the persistent activation of STAT3 is a common feature in many cancers, where it promotes tumor growth and suppresses anti-tumor immunity.[1][8] This dual role in immunity and oncogenesis has positioned STAT3 as a prime target for the development of novel therapeutics for a range of diseases.[9][10]

The STAT3 Signaling Pathway

The canonical activation of STAT3 is primarily mediated by the Janus kinase (JAK) family of tyrosine kinases. This pathway is initiated by the binding of a ligand, such as a cytokine, to its specific receptor on the cell surface.

Upon ligand binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of STAT3.[11] Recruited STAT3 is subsequently phosphorylated by the JAKs on a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change in STAT3, leading to the formation of stable homo- or heterodimers (e.g., with STAT1). These active STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences, known as gamma-interferon activated sites (GAS), in the promoter regions of target genes, thereby regulating their transcription.[12]

Negative regulation of the JAK-STAT3 pathway is crucial for maintaining immune homeostasis. A key negative feedback regulator is the Suppressor of Cytokine Signaling 3 (SOCS3), whose transcription is directly induced by STAT3. SOCS3 protein can then inhibit JAK activity and compete with STAT3 for binding to the cytokine receptor, thus dampening the signaling cascade.[5]

Biological Functions of STAT3 in Immune Cells

STAT3 plays a distinct and often indispensable role in a wide variety of immune cells, influencing their development, differentiation, and effector functions.

Innate Immunity

Macrophages and Dendritic Cells (DCs): In macrophages and DCs, STAT3 signaling, particularly downstream of IL-10, is a potent anti-inflammatory pathway. It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[5] STAT3 activation in these antigen-presenting cells (APCs) can also lead to a more tolerogenic phenotype by downregulating the expression of MHC class II and co-stimulatory molecules, thereby impairing their ability to activate T cells.[13][14]

Neutrophils: STAT3 is crucial for granulopoiesis, the process of neutrophil production, particularly during emergency situations like bacterial infections. It also plays a role in regulating neutrophil survival and function.

Adaptive Immunity

T Helper (Th) Cells: STAT3 is a master regulator of T helper cell differentiation.

-

Th17 Cells: STAT3 is absolutely essential for the differentiation of pro-inflammatory Th17 cells, which are critical for host defense against extracellular bacteria and fungi.[6] STAT3, activated by cytokines like IL-6 and IL-23, induces the expression of the master transcription factor for Th17 cells, RORγt.[15]

-

Regulatory T (Treg) Cells: While promoting Th17 differentiation, STAT3 can inhibit the generation of induced Treg cells (iTregs), which are crucial for maintaining peripheral tolerance.[6] This reciprocal regulation between Th17 and Treg cells, orchestrated in part by STAT3, is critical for a balanced immune response.

-

Follicular Helper T (Tfh) Cells: STAT3 signaling is also involved in the development of Tfh cells, which are specialized in providing help to B cells for antibody production within germinal centers.[16]

B Cells: STAT3 plays a multifaceted role in B cell development and function. It is involved in early B-cell development in the bone marrow and is also required for the differentiation of B cells into antibody-secreting plasma cells, particularly in response to the cytokine IL-21.[5]

CD8+ T Cells: In cytotoxic CD8+ T cells, STAT3 signaling has been shown to be important for the generation and maintenance of memory CD8+ T cells, which are essential for long-term immunity.[15]

Quantitative Data on STAT3 Function in Immunity

The following tables summarize key quantitative data from various studies, illustrating the impact of STAT3 on immune cell populations and gene expression.

Table 1: Effect of STAT3 Knockout/Inhibition on Immune Cell Populations

| Immune Cell Type | Mouse Model/Condition | Effect of STAT3 Deficiency/Inhibition | Quantitative Change | Reference(s) |

| Th17 Cells | CD4-cre Stat3fl/fl mice immunized with IRBP | Markedly reduced percentage of IL-17-expressing CD4+ T cells | ~80-90% reduction in Th17 cells | [13] |

| Treg Cells | Foxp3CreStat3fl/fl mice | Increased percentage of Foxp3+ Treg cells | ~1.5 to 2-fold increase | [6] |

| Tfh Cells | CD4-cre Stat3fl/fl mice | Reduced absolute number of Tfh cells in Peyer's patches | ~60-70% reduction in Tfh cell numbers | [16] |

| CD19+ B Cells | CD19-Cre Stat3fl/fl mice | No significant change in the percentage of B cells in the spleen | - | [17] |

| NK Cells | 4T1-shStat3 tumors | Increased percentage of CD49b+ NK cells | ~2-fold increase | [1] |

| CD8+ T Cells | 4T1-shStat3 tumors | Reduced percentage of CD8+ T cells | ~50% reduction | [1] |

Table 2: Regulation of Gene Expression by STAT3

| Target Gene | Cell Type/Condition | Regulation by STAT3 | Fold Change | Reference(s) |

| IL-10 | T cells from SLE patients | Increased expression due to heightened STAT3 activation | - | [7][18] |

| IFN-γ | CD4+ T cells from CD4Stat3-/- mice | Progressive increase in IFN-γ-expressing cells | - | [13] |

| SOCS3 | Macrophages | Rapid and strong induction by STAT3 | >10-fold increase in mRNA and protein | [5] |

| c-myc | MDA-MB-468 breast cancer cells | Suppression of promoter binding by STAT3 inhibitor STX-0119 | - | [19] |

Table 3: IC50 Values of Selected STAT3 Inhibitors

| Inhibitor | Target Cell Line | IC50 | Reference(s) |

| Atovaquone | H28 Mesothelioma cells | ~10 µM | [20] |

| Pyrimethamine | H28 Mesothelioma cells | ~2 µM | [20] |

| Nifuroxazide | H28 Mesothelioma cells | ~5 µM | [20] |

| STX-0119 | MDA-MB-468 breast cancer cells | ~5 µM (inhibition of STAT3-dependent reporter) | [19] |

STAT3 in Disease and as a Therapeutic Target

Given its central role in immunity and cell proliferation, it is not surprising that aberrant STAT3 signaling is implicated in a wide range of diseases.

Autoimmune and Inflammatory Diseases: The pro-inflammatory functions of STAT3, particularly its role in promoting Th17 cell differentiation, contribute to the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and multiple sclerosis.[3][8] In these conditions, targeting the IL-6/IL-23/STAT3 axis has emerged as a promising therapeutic strategy.

Cancer: Constitutive activation of STAT3 is a frequent event in a wide variety of human cancers, including both solid tumors and hematological malignancies.[1][8] In cancer cells, activated STAT3 promotes proliferation, survival, angiogenesis, and metastasis.[4] Furthermore, STAT3 activation in immune cells within the tumor microenvironment contributes to an immunosuppressive milieu by promoting the function of MDSCs and Tregs, while inhibiting the anti-tumor functions of CD8+ T cells and NK cells.[1][8] This dual role of STAT3 in both tumor cells and immune cells makes it a highly attractive target for cancer therapy. Several STAT3 inhibitors are currently in preclinical and clinical development.[21]

Experimental Protocols for Studying STAT3

This section provides detailed methodologies for key experiments used to investigate the function of STAT3.

Western Blotting for Phosphorylated and Total STAT3

This protocol is for the detection and quantification of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates.

-

Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.[1]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.[1]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL chemiluminescent substrate.[1]

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.[1]

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for STAT3

This protocol allows for the genome-wide identification of STAT3 binding sites.

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in live cells using formaldehyde (B43269).

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[22]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for STAT3 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.[12]

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.[22]

-

-

DNA Purification and Sequencing:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.[23]

-

-

Data Analysis:

Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

EMSA is used to detect the in vitro interaction of STAT3 with a specific DNA sequence.

-

Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the putative STAT3 binding site (e.g., a GAS element).

-

Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).[15]

-

-

Binding Reaction:

-

Incubate the labeled probe with nuclear extract or purified STAT3 protein in a binding buffer.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

-

For supershift assays, add an antibody specific for STAT3 to the binding reaction.[25]

-

-

Gel Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the protein-DNA complexes from the free probe.[15]

-

-

Detection:

-

If using a radioactive probe, expose the gel to X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.[26]

-

Experimental and Therapeutic Workflows

Visualizing complex experimental and therapeutic strategies can aid in their design and interpretation.

Workflow for Screening STAT3 Inhibitors

This workflow outlines a common strategy for identifying and validating small molecule inhibitors of STAT3.

Workflow for Generating and Analyzing STAT3 Conditional Knockout Mice

This workflow illustrates the process of creating and immunologically phenotyping mice with a cell-type-specific deletion of STAT3.

Conclusion

STAT3 is a transcription factor with a remarkably diverse and context-dependent role in the immune system. Its ability to integrate signals from a wide range of cytokines and growth factors places it at the heart of immune regulation, influencing the fate and function of numerous immune cell types. The critical importance of tightly regulated STAT3 activity is underscored by the severe immunological diseases that result from its dysregulation. As our understanding of the intricate molecular mechanisms governed by STAT3 continues to expand, so too will our ability to therapeutically manipulate this pathway for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of STAT3 and harnessing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. rupress.org [rupress.org]

- 3. STAT3 inhibition mitigates experimental autoimmune gastritis by restoring Th17/Treg immune balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alternative activation of STAT1 and STAT3 in response to interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted disruption of the mouse Stat3 gene leads to early embryonic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD4+ regulatory T cells control Th17 responses in a Stat3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stat3 and Stat5 govern IL-10 expression in T cells through trans-activation and epigenetic remodelling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of STAT3 and STAT5 activity rectifies the imbalance of Th17 and Treg cells in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | STAT3 signaling modulates the immune response induced after antigen targeting to conventional type 1 dendritic cells through the DEC205 receptor [frontiersin.org]

- 11. Generation of an inducible mouse model to reversibly silence Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Loss of STAT3 in CD4+ T cells prevents development of experimental autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stat3 Programs Th17-Specific Regulatory T Cells to Control GN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. A human STAT3 gain-of-function variant confers T cell dysregulation without predominant Treg dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]

STAT3 as a Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cancer signaling, making it a highly attractive target for therapeutic intervention. Persistent activation of STAT3 is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, invasion, angiogenesis, and immune evasion. This technical guide provides an in-depth overview of the STAT3 signaling pathway, its role in oncology, and the landscape of therapeutic strategies aimed at its inhibition. We present a comprehensive summary of preclinical and clinical data for various classes of STAT3 inhibitors, detailed experimental protocols for key assays, and visual representations of critical pathways and workflows to support researchers and drug development professionals in this dynamic field.

The STAT3 Signaling Pathway in Cancer

Under normal physiological conditions, STAT3 activation is a transient process tightly regulated by cytokines and growth factors. However, in cancer, this pathway is often constitutively active.

The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their cell surface receptors. This triggers the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src. These kinases then phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of proteins involved in oncogenesis.[1][2][3]

Key downstream targets of STAT3 that promote a malignant phenotype include:

-

Cell Cycle Progression: Cyclin D1 and c-Myc[1]

-

Anti-Apoptosis: Bcl-xL, Bcl-2, and Mcl-1[4]

-

Angiogenesis: Vascular endothelial growth factor (VEGF)[1]

-

Invasion and Metastasis: Matrix metalloproteinases (MMPs)

Furthermore, STAT3 plays a crucial role in suppressing anti-tumor immunity by promoting the expression of immunosuppressive factors and inhibiting the function of immune effector cells.[5][6]

Visualization of the STAT3 Signaling Pathway

Caption: Canonical STAT3 signaling pathway.

Therapeutic Strategies Targeting STAT3

The central role of STAT3 in oncogenesis has spurred the development of a diverse array of inhibitory strategies. These can be broadly categorized as follows:

-

Direct Inhibitors: These molecules are designed to directly interact with the STAT3 protein.

-

SH2 Domain Inhibitors: A prominent strategy involves targeting the Src Homology 2 (SH2) domain, which is crucial for STAT3 dimerization. By preventing dimerization, these inhibitors block STAT3's downstream signaling.[7]

-

DNA-Binding Domain Inhibitors: These agents prevent the STAT3 dimer from binding to the promoter regions of its target genes.

-

-

Indirect Inhibitors: These compounds target upstream activators of STAT3, such as JAKs and Src kinases.

-

Nucleic Acid-Based Therapeutics:

-

Antisense Oligonucleotides (ASOs): ASOs are designed to bind to STAT3 mRNA, leading to its degradation and thereby reducing the overall levels of STAT3 protein.

-

Decoy Oligonucleotides: These are short DNA strands that mimic the STAT3 binding site on gene promoters. They act as a "decoy" to trap activated STAT3 dimers, preventing them from binding to their intended genomic targets.

-

-

Protein Degraders:

-

Natural Products: A variety of natural compounds have been identified to possess STAT3 inhibitory activity through various mechanisms.[1][10][11][12][13]

Quantitative Preclinical and Clinical Data

The following tables summarize key quantitative data for a selection of STAT3 inhibitors across different stages of development.

Table 1: In Vitro IC50 Values of Selected STAT3 Inhibitors

| Inhibitor | Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| S3I-124 | Small Molecule (SH2) | v-src transformed cells | 0.8 | [14] |

| LY-5 | Small Molecule (SH2) | Various cancer cells | 0.5 - 1.4 | [15] |

| H172 | Azetidine-based (Direct) | Triple-negative breast cancer | 0.38 - 0.98 | [13] |